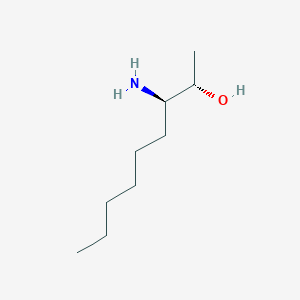

rac erythro-3-Aminononan-2-ol

Description

Contextual Significance of Chiral Amino Alcohols in Contemporary Chemical Research

Chiral amino alcohols are a critically important class of organic compounds with diverse applications. jocpr.com They are widely utilized in pharmaceutical development, materials science, and as catalysts in asymmetric synthesis. jocpr.comnih.gov Their utility stems from their optical activity and well-defined three-dimensional structures, which are crucial for creating stereochemically specific molecules. jocpr.com

In the realm of asymmetric synthesis, chiral amino alcohols serve as valuable precursors for the synthesis of chiral ligands and auxiliaries. diva-portal.org These, in turn, are used to control the stereochemical outcome of chemical reactions, leading to the production of enantiomerically pure compounds. diva-portal.orgwestlake.edu.cn This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. cymitquimica.com Furthermore, amino alcohol-derived chiral stationary phases are instrumental in the separation of chiral compounds using techniques like high-performance liquid chromatography (HPLC). nih.gov

The Unique Stereochemical Challenge of 1,2-Amino Alcohols

The synthesis of 1,2-amino alcohols, also known as β-amino alcohols, presents a significant stereochemical challenge for organic chemists. westlake.edu.cn The primary difficulty lies in the simultaneous and selective creation of two adjacent chiral centers, which can lead to the formation of multiple stereoisomers. westlake.edu.cn Traditional synthetic methods often struggle with controlling both the relative (syn/anti) and absolute (R/S) stereochemistry of these centers. westlake.edu.cnrsc.org

Achieving high stereoselectivity in the synthesis of 1,2-amino alcohols is a formidable task. westlake.edu.cn For instance, the cross-coupling of readily available starting materials like aldehydes and imines is complicated by competing side reactions and the difficulty of controlling the formation of adjacent chiral centers. westlake.edu.cn While various methods have been developed, including the reduction of α-amino ketones or the ring-opening of epoxides, they often have limitations related to substrate scope or require multiple synthetic steps. westlake.edu.cn Recent advancements, such as chromium-catalyzed asymmetric cross-coupling reactions, offer new pathways to address these challenges. westlake.edu.cn

Rationale for Detailed Investigation of rac-erythro-3-Aminononan-2-ol

The detailed investigation of rac-erythro-3-Aminononan-2-ol is driven by its potential as a versatile building block in the synthesis of more complex and biologically active molecules. smolecule.com Its specific structure, featuring a nonane (B91170) backbone with vicinal amino and alcohol functionalities, makes it an interesting candidate for creating novel compounds. smolecule.com The "erythro" configuration denotes the relative stereochemistry of the two chiral centers, which can significantly influence the properties and biological activity of its derivatives. cymitquimica.com

This compound serves as an intermediate in the synthesis of various derivatives, such as rac erythro-9-(2-Hydroxy-3-nonyl)adenine Hydrochloride Salt, highlighting its utility in medicinal chemistry. labmix24.com The longer carbon chain of rac-erythro-3-Aminononan-2-ol, compared to shorter-chain analogs, may enhance its interactions with biological targets. smolecule.com Understanding its reactivity and stereochemical behavior is crucial for designing and synthesizing new chemical entities with potential therapeutic applications.

Overview of Research Paradigms and Objectives for rac-erythro-3-Aminononan-2-ol

Research concerning rac-erythro-3-Aminononan-2-ol and related chiral amino alcohols encompasses several key paradigms and objectives. A primary focus is the development of efficient and stereoselective synthetic methods. This includes exploring novel catalytic systems and reaction conditions to control the formation of the desired stereoisomers. diva-portal.orgwestlake.edu.cn

Another major objective is to utilize this compound as a scaffold to synthesize a diverse library of derivatives. acs.org By modifying the amino and hydroxyl groups, researchers can create a range of new molecules and evaluate their properties, such as aqueous solubility, which is a critical parameter for potential drug candidates. acs.org Furthermore, interaction studies focusing on the binding affinity of rac-erythro-3-Aminononan-2-ol and its derivatives with biological macromolecules like proteins and enzymes are essential to elucidate their potential mechanisms of action and biological activities. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

(2S,3R)-3-aminononan-2-ol |

InChI |

InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9+/m0/s1 |

InChI Key |

SKURPTBUALFOED-DTWKUNHWSA-N |

Isomeric SMILES |

CCCCCC[C@H]([C@H](C)O)N |

Canonical SMILES |

CCCCCCC(C(C)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Rac Erythro 3 Aminononan 2 Ol and Diastereomeric Control

Retrosynthetic Analysis of the 3-Aminononan-2-ol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By mentally breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be devised. For the 1,2-amino alcohol functionality in 3-Aminononan-2-ol, several key bond disconnections can be considered.

A primary disconnection is the carbon-nitrogen bond, which points to an amine and an electrophilic carbon, such as an epoxide or a carbonyl compound, as precursors. Another strategic disconnection is the carbon-carbon bond between C2 and C3. This approach suggests a reaction between a carbonyl compound and a nucleophilic species containing the nitrogen atom. These disconnections form the basis for the classical synthetic approaches discussed in the following sections.

Table 1: Key Retrosynthetic Disconnections for 3-Aminononan-2-ol

| Disconnection | Precursors | Corresponding Forward Reaction |

| C3-N Bond | 2,3-epoxynonane and an amine source | Ring-opening of an epoxide |

| C2-C3 Bond | 2-oxononanal and an amine source | Reductive amination |

| C2-C3 Bond | Heptanal (B48729) and a nitroethane equivalent | Henry (Nitroaldol) reaction |

| C2-O Bond | 3-aminononan-2-one | Reduction of an α-amino ketone |

Classical Approaches to β-Amino Alcohol Synthesis Applicable to Nonanol Derivatives

Several well-established methods in organic synthesis are applicable to the construction of β-amino alcohols like 3-Aminononan-2-ol.

Reductive Amination Strategies for Carbonyl Precursors

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. In the context of synthesizing 3-Aminononan-2-ol, this strategy would typically involve the reaction of a β-hydroxy ketone, such as 3-hydroxynonan-2-one, with an amine source, followed by reduction. The intermediate imine or enamine is reduced in situ to the desired amino alcohol. A variety of reducing agents can be employed, and the choice of catalyst can influence the stereoselectivity of the reaction. For instance, iridium complexes have been utilized as catalysts for the reductive amination of diketones to produce β- and γ-amino alcohols. rsc.org The use of transaminases in the asymmetric reductive amination of α-hydroxy ketones has also been shown to be an effective method for producing enantiopure β-amino alcohols. nih.gov

Nitroaldol (Henry) Reaction and Subsequent Reduction

The Henry, or nitroaldol, reaction provides a classic route to β-nitro alcohols through the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org For the synthesis of 3-Aminononan-2-ol, this would involve the reaction of heptanal with nitroethane. The resulting nitro alcohol, 1-nitro-nonan-2-ol, can then be reduced to the target β-amino alcohol. Common reducing agents for the nitro group include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or metal hydrides. nih.gov A key advantage of the Henry reaction is the potential for stereocontrol. wikipedia.org While the reaction can produce a mixture of diastereomers, modifications and the use of chiral catalysts can favor the formation of a specific isomer. psu.edu Subsequent reduction of the nitro group generally proceeds with retention of the stereochemistry at the adjacent carbon centers.

Ring-Opening Reactions of Epoxides or Aziridines

The ring-opening of three-membered heterocyclic rings, namely epoxides and aziridines, is a widely used strategy for the synthesis of 1,2-difunctionalized compounds, including β-amino alcohols.

The reaction of an epoxide, such as 2,3-epoxynonane, with an amine nucleophile can yield 3-Aminononan-2-ol. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions. libretexts.orgmasterorganicchemistry.com Under acidic conditions, the nucleophile generally attacks the more substituted carbon. libretexts.org The stereochemistry of the reaction is typically anti, meaning the nucleophile and the alcohol group will be trans to each other in the product.

Alternatively, the ring-opening of an aziridine (B145994) can also produce β-amino alcohols. mdpi.com This approach involves the reaction of a suitable aziridine precursor with an oxygen-containing nucleophile. The regioselectivity and stereoselectivity of aziridine ring-opening can be controlled by the nature of the substituents on the aziridine ring and the reaction conditions. nih.govrsc.org For example, the use of pendant silanols has been shown to be an effective strategy for the intramolecular ring-opening of aziridines to form vicinal amino alcohols. nih.gov

Diastereoselective Synthesis of the erythro-Diastereomer

Controlling the relative stereochemistry of the amino and hydroxyl groups is a critical aspect of synthesizing 3-Aminononan-2-ol, particularly for obtaining the erythro diastereomer.

Substrate-Controlled Diastereoselective Reactions

Substrate-controlled diastereoselective reactions rely on the existing stereochemistry within a molecule to direct the stereochemical outcome of a subsequent reaction. diva-portal.org In the synthesis of β-amino alcohols, this can be achieved by performing reactions on chiral substrates. For example, the nucleophilic addition to α-amino aldehydes often proceeds with good diastereoselectivity. diva-portal.orgrsc.org The stereochemical outcome can be influenced by factors such as chelation control or the Felkin-Anh model, depending on the protecting group on the nitrogen and the reaction conditions. diva-portal.org

One notable example is the reduction of α-amino ketones. The stereochemical outcome of the reduction of the ketone can be influenced by the adjacent chiral center bearing the amino group. By selecting the appropriate reducing agent and reaction conditions, it is possible to favor the formation of the erythro (or syn) diastereomer. For instance, the directed reductive amination of β-hydroxy-ketones using Ti(iOPr)₄ as a chelating agent and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent has been shown to stereoselectively produce syn-1,3-amino alcohols. organic-chemistry.org

Table 2: Comparison of Synthetic Methodologies for β-Amino Alcohols

| Methodology | Key Features | Stereochemical Control |

| Reductive Amination | Versatile, convergent | Can be diastereoselective with appropriate catalysts or substrates. |

| Henry Reaction | Forms C-C bond, introduces nitro group for further functionalization | Diastereoselectivity can be controlled with chiral catalysts. Reduction of nitro group is stereospecific. |

| Epoxide Ring-Opening | Forms C-N bond, typically anti-diastereoselective | Stereospecific (anti-addition). Regioselectivity depends on conditions. |

| Aziridine Ring-Opening | Forms C-O bond, versatile | Can be stereospecific. Regioselectivity can be controlled. |

| Substrate-Controlled Reactions | Utilizes existing chirality to direct new stereocenters | High diastereoselectivity is achievable based on the directing group and reaction conditions. |

Catalyst-Controlled Diastereoselective Methods

Catalyst-controlled methods utilize chiral catalysts to direct the stereochemical course of a reaction, often achieving high levels of both diastereoselectivity and enantioselectivity, independent of the substrate's inherent bias.

A modern and efficient approach for synthesizing chiral β-amino alcohols involves the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. nih.gov This method provides access to vicinal amino alcohols with excellent stereocontrol. organic-chemistry.orgacs.org The reaction proceeds through a radical-polar crossover mechanism where a chiral chromium catalyst performs multiple roles: it chemoselectively reduces the imine to an α-amino radical, intercepts the radical to form an alkyl chromium complex, and then facilitates the stereoselective addition of this complex to an aldehyde. nih.govacs.org This strategy effectively avoids the formation of 1,2-diamine byproducts and demonstrates broad substrate compatibility, including aliphatic aldehydes, which would be precursors for 3-aminononan-2-ol. organic-chemistry.org The protocol has been shown to produce a variety of β-amino alcohols with high yields and excellent diastereo- and enantioselectivity. westlake.edu.cn

Direct C-H amidation has emerged as a powerful strategy for forming C-N bonds, streamlining synthetic pathways by functionalizing otherwise inert C-H bonds. rsc.org For the synthesis of 1,2-amino alcohols, iridium-catalyzed C-H amidation of sp³ methyl C-H bonds has been developed. rsc.orgresearchgate.netnih.gov In this approach, a starting alcohol can be converted into a substrate bearing a removable ketoxime directing group. An iridium catalyst then facilitates the amidation of the terminal methyl group. rsc.orgresearchgate.net Subsequent reduction of the introduced amido group yields the final β-amino alcohol product. rsc.org More advanced multi-catalytic systems, using photocatalysts in concert with chiral copper catalysts, have enabled the enantioselective radical β-C-H amination of alcohols, offering a direct route to chiral vicinal amino alcohols while bypassing the need for chiral pool precursors. nih.gov

Chiral Pool Synthesis Utilizing Natural or Synthetic Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure natural products such as amino acids, carbohydrates, or terpenes as starting materials. blogspot.comwikipedia.org This strategy is particularly effective when the target molecule shares significant structural similarity with the chiral precursor, as the inherent chirality is carried through the synthetic sequence. blogspot.com

To synthesize a specific enantiomer of erythro-3-aminononan-2-ol, one could envision starting from a natural α-amino acid like L-alanine. The synthesis would involve functional group interconversions and the attachment of the C6 alkyl chain (hexyl group) to the chiral backbone derived from the amino acid. While this method guarantees high optical purity if racemization is avoided, it can sometimes require a multi-step sequence, which may be a drawback if the target molecule does not closely resemble an inexpensive natural product. blogspot.com

Comparative Analysis of Synthetic Routes: Yield, Diastereoselectivity, and Atom Economy

The choice of a synthetic route for rac-erythro-3-aminononan-2-ol depends on a balance of factors including yield, stereochemical control, cost, and efficiency metrics like atom economy.

| Synthetic Method | Typical Yield | Diastereoselectivity (for erythro) | Atom Economy | Key Advantages & Disadvantages |

| Diastereoselective Aldol Addition | Moderate to High | Good to Excellent | Moderate | Adv: Well-established, predictable stereochemical models. Disadv: Requires pre-formation of enolates; may generate stoichiometric waste. |

| Reduction of α-Amino Ketones | High | Excellent | High | Adv: Highly reliable, excellent and tunable diastereoselectivity based on reagent choice. researchgate.netscispace.comDisadv: Requires synthesis of the α-amino ketone precursor. |

| Asymmetric Aza-Pinacol Coupling | High | Excellent | Moderate | Adv: Modular, highly convergent, excellent stereocontrol from simple precursors. nih.govorganic-chemistry.orgDisadv: Requires specialized metal catalysts and protected substrates. |

| Catalytic C-H Amidation | Moderate to High | Good to Excellent | Very High | Adv: Highly atom-economical, functionalizes simple precursors directly. rsc.orgnih.govDisadv: May require directing groups; catalyst development is ongoing. |

| Chiral Pool Synthesis | Variable | Excellent (Enantioselectivity) | Low to Moderate | Adv: Access to enantiopure products from natural sources. blogspot.comDisadv: Can be lengthy and less atom-economical; depends on precursor availability. |

Enantioseparation and Stereochemical Resolution of Erythro 3 Aminononan 2 Ol

Principles and Mechanisms of Racemic Resolution

A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. sigmaaldrich.com Racemic resolution aims to isolate the individual enantiomers from this 50:50 mixture. libretexts.org Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their separation requires the introduction of another chiral entity to create a diastereomeric interaction. libretexts.org

The primary strategies for resolving a racemic mixture fall into three main categories:

Conversion to Diastereomers: The racemic mixture is reacted with a pure chiral resolving agent to form a mixture of diastereomers. libretexts.orgbeilstein-journals.org Diastereomers have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography. libretexts.orgbeilstein-journals.org After separation, the resolving agent is removed to yield the pure enantiomers. libretexts.org

Kinetic Resolution: This method exploits the different reaction rates of the two enantiomers with a chiral catalyst or reagent. beilstein-journals.org One enantiomer reacts faster, leading to a mixture of a product enriched in one stereoisomer and the unreacted starting material enriched in the other. beilstein-journals.org

Chiral Chromatography: The racemic mixture is passed through a chromatographic column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. nih.gov

Diastereomeric Salt Formation for Enantioseparation

One of the most established methods for resolving racemic compounds is through the formation of diastereomeric salts. researchgate.net For a racemic amine like erythro-3-Aminononan-2-ol, this is achieved by reacting it with an enantiomerically pure chiral acid. The reaction yields a pair of diastereomeric salts, for instance, (R-amine•R-acid) and (S-amine•R-acid).

These diastereomeric salts possess different physical properties, most notably solubility in a given solvent. libretexts.org This difference allows for their separation via fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution. rsc.org Once the less soluble salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. The more soluble diastereomeric salt remaining in the mother liquor can also be treated to recover the other enantiomer. The success of this method depends on finding a suitable chiral resolving agent and an appropriate solvent system that maximizes the solubility difference between the diastereomeric salts. researchgate.net

Table 1: Illustrative Example of Diastereomeric Salt Resolution This table demonstrates the conceptual data from a hypothetical resolution of rac erythro-3-Aminononan-2-ol using an enantiopure chiral acid like (R,R)-Tartaric Acid.

| Parameter | Value |

| Racemic Compound | This compound |

| Chiral Resolving Agent | (R,R)-Tartaric Acid |

| Less Soluble Salt | (2S,3R)-3-Aminononan-2-ol • (R,R)-Tartrate |

| More Soluble Salt | (2R,3S)-3-Aminononan-2-ol • (R,R)-Tartrate |

| Crystallization Solvent | Ethanol/Water |

| Yield of Less Soluble Salt | 45% (Theoretically max 50%) |

| Enantiomeric Excess of Recovered (2S,3R) Enantiomer | >98% |

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. beilstein-journals.org This process results in the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product. beilstein-journals.org The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer (k_fast) to the slow-reacting enantiomer (k_slow).

Enzymes are highly stereoselective biocatalysts widely used in kinetic resolutions. d-nb.infonih.gov For resolving racemic amino alcohols, lipases are commonly employed to catalyze an enantioselective acylation reaction. nih.gov In a typical procedure, the racemic amino alcohol is treated with an acyl donor (e.g., an ester like vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435. su.se

The enzyme will preferentially acylate one of the enantiomers, for instance, the (2R,3S) enantiomer, at a much higher rate than the (2S,3R) enantiomer. This allows for the separation of the resulting acylated product from the unreacted, enantioenriched (2S,3R)-3-aminononan-2-ol. A key advantage is that these reactions often proceed under mild conditions with high selectivity. beilstein-journals.org In some cases, the process can be enhanced to a dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiopure product. su.se

Table 2: Representative Data from a Hypothetical Enzymatic Kinetic Resolution This table illustrates potential findings from an enzymatic resolution of this compound.

| Parameter | Value |

| Substrate | This compound |

| Enzyme | Novozym 435 (Candida antarctica lipase B) |

| Acyl Donor | Isopropenyl Acetate |

| Solvent | Toluene |

| Reaction Time | 24 hours |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of unreacted (2S,3R)-alcohol | >99% |

| Enantiomeric Excess (ee) of acylated (2R,3S)-product | ~98% |

| Selectivity Factor (s) | >200 |

Organocatalytic kinetic resolution utilizes small, chiral organic molecules as catalysts to achieve enantioselective transformations. beilstein-journals.org This field has grown rapidly, providing alternatives to metal-based catalysts and enzymes. beilstein-journals.orgrsc.org For the resolution of alcohols and amines, chiral phosphoric acids or secondary amines are common catalysts. beilstein-journals.org

In a potential organocatalytic kinetic resolution of this compound, a chiral catalyst could selectively promote a reaction on one enantiomer, such as an acylation or a cyclization. rsc.org The success of the resolution depends on the catalyst's ability to create two diastereomeric transition states with a significant energy difference, leading to a high selectivity factor. core.ac.uk Organocatalysis offers benefits like operational simplicity, stability, and low toxicity of the catalysts. beilstein-journals.org

Chromatographic Enantioseparation Methods

Chromatographic techniques are among the most powerful and widely used methods for the separation of enantiomers. nih.gov These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Chiral HPLC is a direct and highly effective analytical and preparative method for separating enantiomers. nih.gov The technique employs a column packed with a chiral stationary phase (CSP). When the racemic mixture of erythro-3-Aminononan-2-ol is passed through the column, the two enantiomers form transient diastereomeric complexes with the CSP. sigmaaldrich.com

Due to the different spatial arrangements of the enantiomers, the stability of these complexes varies, leading to different retention times. sigmaaldrich.com One enantiomer interacts more strongly with the CSP and is retained longer, while the other elutes more quickly. Common CSPs are based on polysaccharides (cellulose or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. sigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving optimal separation (resolution) between the two enantiomeric peaks.

Table 3: Hypothetical Chiral HPLC Method for Resolution of this compound

| Parameter | Condition |

| HPLC System | Analytical HPLC with UV Detector |

| Column (CSP) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | >1.5 |

Note: This table illustrates a potential, not experimentally confirmed, HPLC method for separating the enantiomers of erythro-3-Aminononan-2-ol based on common practices for resolving chiral amines and alcohols.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) stands as a powerful and highly sensitive technique for the separation of enantiomers. Its application to polar molecules like amino alcohols, including rac-erythro-3-Aminononan-2-ol, often necessitates derivatization to enhance volatility and improve chromatographic performance. The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.

The selection of the appropriate CSP is paramount for successful enantioseparation. For amino alcohols, cyclodextrin-based CSPs are widely utilized. These are oligosaccharides that form a chiral cavity, allowing for differential inclusion of the enantiomers.

Detailed Research Findings:

While specific studies on the chiral GC separation of rac-erythro-3-Aminononan-2-ol are not extensively documented in publicly available literature, the general methodology for analogous chiral amino alcohols is well-established. The process typically involves the following steps:

Derivatization: The amino and hydroxyl groups of erythro-3-Aminononan-2-ol are derivatized to block their polar nature. A common approach is N-acylation followed by O-silylation. For instance, the amino group can be acylated with trifluoroacetic anhydride (B1165640) (TFAA), and the hydroxyl group can be silylated with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Chiral Column Selection: A column coated with a derivatized cyclodextrin (B1172386), such as a permethylated β-cyclodextrin, is often effective. The choice of the specific cyclodextrin derivative can significantly impact the separation factor (α).

GC Conditions Optimization: The temperature program, carrier gas flow rate, and injector/detector temperatures are optimized to achieve baseline separation of the diastereomeric derivatives.

The following interactive data table illustrates a hypothetical, yet representative, chiral GC separation of the N-trifluoroacetyl-O-trimethylsilyl derivatives of (2R,3R)- and (2S,3S)-3-Aminononan-2-ol.

| Parameter | Value |

| Column | Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |

| Retention Time (2R,3R)-enantiomer | 18.5 min |

| Retention Time (2S,3S)-enantiomer | 19.2 min |

| Separation Factor (α) | 1.04 |

| Resolution (Rs) | 1.6 |

This data is illustrative and based on typical separations of similar chiral amino alcohols.

Derivatization Strategies for Enantiomeric Purity Determination (beyond basic identification)

Determining the enantiomeric excess (e.e.) of a sample of erythro-3-Aminononan-2-ol with high accuracy requires robust derivatization strategies that convert the enantiomers into diastereomers. These diastereomers can then be quantified using non-chiral analytical techniques like standard Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

A crucial requirement for such a derivatization reaction is that it must proceed to completion without any kinetic resolution, meaning the derivatizing agent should react with both enantiomers at the same rate. lcms.cz

Detailed Research Findings:

The use of chiral derivatizing agents (CDAs) is a cornerstone of this approach. These are enantiomerically pure compounds that react with the amino or hydroxyl group of erythro-3-Aminononan-2-ol to form a pair of diastereomers.

Common Chiral Derivatizing Agents and Their Application:

Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA): The acid chloride of MTPA, Mosher's acyl chloride, is a widely used CDA. It reacts with the amino group of erythro-3-Aminononan-2-ol to form stable diastereomeric amides. The resulting diastereomers exhibit distinct signals in ¹H or ¹⁹F NMR spectroscopy, allowing for the determination of their relative ratio and thus the enantiomeric excess of the original amino alcohol. researchgate.net

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): This reagent reacts with the primary amino group of erythro-3-Aminononan-2-ol to form diastereomeric adducts. These adducts have a strong UV chromophore, making them readily detectable and quantifiable by HPLC with a standard achiral column. nih.gov

The following interactive data table outlines a hypothetical derivatization of rac-erythro-3-Aminononan-2-ol with (R)-Mosher's acyl chloride and the subsequent analysis of the resulting diastereomeric amides by ¹H NMR.

| Parameter | Diastereomer 1 ((R)-MTPA-(2R,3R)-amide) | Diastereomer 2 ((R)-MTPA-(2S,3S)-amide) |

| ¹H NMR Chemical Shift (δ) of a specific proton | 3.85 ppm (triplet) | 3.95 ppm (triplet) |

| Integration of Signal | Proportional to the concentration of the (2R,3R)-enantiomer | Proportional to the concentration of the (2S,3S)-enantiomer |

| Enantiomeric Excess (e.e.) Calculation | ` | (Integration₁ - Integration₂) / (Integration₁ + Integration₂) |

This data is illustrative. The actual chemical shifts and multiplicities would need to be determined experimentally.

A patent has disclosed the use of erythro-3-aminononan-2-ol as a reactant in the synthesis of erythro-1-[1-(1-Hydroxyethyl)heptyl]-1H-imidazole-4-carbonitrile, highlighting its utility as a chiral building block. thieme-connect.de The determination of the enantiomeric purity of this starting material would be crucial for the synthesis of an enantiomerically pure final product.

Mechanistic Organic Chemistry of Reactions Involving Rac Erythro 3 Aminononan 2 Ol

Elucidation of Reaction Pathways for its Formation

The synthesis of rac-erythro-3-Aminononan-2-ol can be accomplished through several synthetic routes, with the choice of method often influencing the diastereomeric ratio of the product.

One established method for the synthesis of related amino alcohols is the procedure described by Schaeffer and Schwender. doi.org This pathway has been shown to produce a mixture of erythro and threo isomers. doi.org For rac-erythro-3-Aminononan-2-ol, analysis of the crude reaction mixture from similar syntheses has confirmed the formation of a diastereoisomeric mixture, with the erythro isomer being the major product. doi.orgsmolecule.com For instance, a reported synthesis yielded an 80:20 ratio of erythro to threo isomers. smolecule.com Another study on a similar system reported a 10:1 ponderal ratio of the benzoyl derivatives of the erythro and threo isomers. doi.org

The stereoselectivity of such reactions can often be rationalized by considering the transition state models of the key bond-forming step. For example, the reduction of α-amino ketones, a common precursor to amino alcohols, can proceed via different transition state models depending on the reducing agent and reaction conditions. The Felkin-Anh model or Cram's chelation control model can be invoked to predict the stereochemical outcome. In chelation-controlled reductions, a metal cation can coordinate to both the carbonyl oxygen and the nitrogen of the amino group, leading to a rigid cyclic transition state that directs the incoming hydride to a specific face of the carbonyl, favoring the formation of the syn (erythro) diastereomer.

Other general synthetic strategies for vicinal amino alcohols that can be applied to the formation of rac-erythro-3-Aminononan-2-ol include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the target molecule. smolecule.comdiva-portal.org For example, starting from a suitable α-amino acid, a series of transformations including chain extension and reduction of a carbonyl group can lead to the desired amino alcohol.

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of a reaction to favor the formation of a specific enantiomer or diastereomer. smolecule.combath.ac.uk This can involve asymmetric reduction of an α-amino ketone or the asymmetric addition of a nucleophile to an imine.

Reduction Reactions: The reduction of α-amino ketones or related precursors with reducing agents like lithium aluminum hydride is a common method for preparing amino alcohols. smolecule.com The stereoselectivity of these reductions is highly dependent on the substrate and the reducing agent employed. montclair.edu

Table 1: Synthetic Approaches to Vicinal Amino Alcohols

| Synthesis Strategy | Key Transformation | Stereochemical Control | Reference |

| Schaeffer and Schwender Method | Not specified in detail | Diastereoselective (favors erythro) | doi.org |

| Chiral Pool Synthesis | Derivatization of chiral precursors | Substrate-controlled | smolecule.comdiva-portal.org |

| Asymmetric Synthesis | Use of chiral catalysts/auxiliaries | Catalyst/auxiliary-controlled | smolecule.combath.ac.uk |

| Reduction of α-Amino Ketones | Hydride delivery to carbonyl | Substrate or reagent-controlled | smolecule.commontclair.edu |

Mechanistic Role as a Nucleophile or Ligand in Model Reactions

The bifunctional nature of rac-erythro-3-Aminononan-2-ol, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in a variety of chemical reactions, acting either as a nucleophile or as a ligand for a metal center.

As a nucleophile, the amino group of rac-erythro-3-Aminononan-2-ol can readily attack electrophilic centers. smolecule.com For instance, it has been employed in the synthesis of substituted purine (B94841) and pyrimidine (B1678525) derivatives. In one example, it reacts with 5-amino-4,6-dichloro-2-phenylpyrimidine in a nucleophilic aromatic substitution reaction. smolecule.com The amino group of the aminononanol displaces a chlorine atom on the pyrimidine ring. The reaction likely proceeds through a Meisenheimer-like intermediate.

Similarly, it has been used in the synthesis of imidazole (B134444) derivatives. thieme-connect.de The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form the imidazole ring. The reaction mechanism typically involves the initial formation of an imine, followed by intramolecular cyclization and subsequent dehydration.

While specific studies on rac-erythro-3-Aminononan-2-ol as a ligand are not extensively documented, vicinal amino alcohols are well-known to act as bidentate ligands in coordination chemistry and asymmetric catalysis. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. This chelation can influence the reactivity and selectivity of the metal catalyst. For example, chiral amino alcohol ligands are widely used in asymmetric reductions of ketones, where they control the enantioselectivity of the product alcohol.

Table 2: Nucleophilic Reactions of rac-erythro-3-Aminononan-2-ol

| Electrophile | Product Type | Mechanistic Role | Reference |

| 5-Amino-4,6-dichloro-2-phenylpyrimidine | Substituted pyrimidine | Nucleophile | smolecule.com |

| Dicarbonyl compounds (or equivalents) | Imidazole derivatives | Nucleophile | thieme-connect.de |

Investigation of Intramolecular Interactions and Conformational Dynamics

The conformational preferences of rac-erythro-3-Aminononan-2-ol are largely governed by the interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a crucial role. In vicinal amino alcohols, an intramolecular hydrogen bond can form between the hydroxyl group (as the donor) and the amino group (as the acceptor), or vice versa. ustc.edu.cnlibretexts.org This interaction significantly influences the molecule's three-dimensional structure and its reactivity.

For the erythro isomer, the substituents on the C2-C3 bond are in a syn relationship. In a staggered conformation, the molecule can adopt a conformation where the hydroxyl and amino groups are gauche to each other, allowing for the formation of an intramolecular hydrogen bond. This hydrogen bond creates a five-membered ring-like structure, which can stabilize this particular conformation. ustc.edu.cn The strength of this intramolecular hydrogen bond is influenced by the solvent and the presence of other functional groups. claremont.edu

Kinetic and Thermodynamic Aspects of Reactivity

The nucleophilicity of the amino group is a key factor in its kinetic reactivity. The rate of its nucleophilic attack will be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the electrophile. The presence of the adjacent hydroxyl group can also modulate the reactivity of the amino group. For instance, intramolecular hydrogen bonding can decrease the nucleophilicity of the amino group by involving its lone pair of electrons. Conversely, the hydroxyl group can act as a proton shuttle in certain reactions, potentially accelerating reaction rates.

Kinetic studies on the esterification of carboxylic acids with amino alcohols have shown that the rate of reaction can be influenced by the ability of the amino alcohol to activate the carboxylic acid via hydrogen bonding. researchgate.net A proposed seven-membered transition state involving hydrogen bonding has been postulated for the reactions of 2-amino alcohols. researchgate.net

Stereochemical Course of Reactions Mediated by or Involving erythro-3-Aminononan-2-ol

The stereochemistry of rac-erythro-3-Aminononan-2-ol plays a critical role in directing the stereochemical outcome of reactions in which it participates. When used as a chiral auxiliary or ligand, the erythro configuration can lead to high levels of diastereoselectivity or enantioselectivity in the products.

In reactions where rac-erythro-3-Aminononan-2-ol acts as a nucleophile, its inherent stereochemistry is transferred to the product. For example, in the reaction with 5-amino-4,6-dichloro-2-phenylpyrimidine, the resulting product retains the erythro stereochemistry of the aminononanol side chain. smolecule.com By using either the pure erythro or threo isomer, it is possible to synthesize diastereomerically pure products. smolecule.com

When used as a chiral auxiliary, the stereocenters of the amino alcohol can control the facial selectivity of reactions at a remote prochiral center. For example, chiral vicinal amino alcohols are used to direct the stereoselective addition of nucleophiles to carbonyl groups or imines. The auxiliary forms a temporary covalent bond with the substrate, and the steric bulk and conformational rigidity imposed by the auxiliary directs the incoming reagent to a specific face of the molecule.

The stereochemical outcome of reductions of α-haloketones to form amino epoxides, which are precursors to vicinal amino alcohols, is consistent with models that consider the steric and electronic effects of the substituents. montclair.edu The stereoselective synthesis of erythro α-amino epoxides has been achieved through the stereoselective reduction of the corresponding bromomethyl ketones. montclair.edu This highlights the importance of controlling the stereochemistry at the carbinol center to access specific diastereomers of vicinal amino alcohols.

Despite a comprehensive search for "rac erythro-3-Aminononan-2-ol" and its applications in advanced organic synthesis and catalysis, there is a notable lack of specific research data available in the public domain that directly corresponds to the detailed outline provided. While the chemical identity of the compound is confirmed, its utilization as a chiral auxiliary, a precursor for chiral ligands in specific catalytic systems like copper and ruthenium, and in organocatalysis is not documented in the readily accessible scientific literature.

General principles and methodologies exist for the application of similar amino alcohols in these fields; however, no specific studies, data, or detailed research findings concerning "this compound" could be retrieved. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this particular compound.

Applications of Rac Erythro 3 Aminononan 2 Ol in Advanced Organic Synthesis and Catalysis

Precursor for the Development of Chiral Ligands and Catalysts in Asymmetric Catalysis

Organocatalytic Applications of erythro-3-Aminononan-2-ol Derivatives

Brønsted Acid/Base Catalysis

The structure of rac-erythro-3-Aminononan-2-ol incorporates both a Brønsted base (the amino group) and a Brønsted acid (the hydroxyl group). This duality allows it to potentially catalyze reactions that benefit from the activation of both electrophilic and nucleophilic species.

Brønsted Base Activity : The lone pair of electrons on the nitrogen atom of the primary amine can accept a proton, making it an effective base. In a catalytic cycle, it could deprotonate a carbon acid or other weakly acidic substrate, generating a reactive nucleophile.

Brønsted Acid Activity : The hydroxyl group is weakly acidic and can donate a proton, although this typically requires a strong base for deprotonation. More commonly, it can activate electrophiles by donating a hydrogen bond.

While the 1,2-aminoalcohol motif is widely employed in catalysis, specific studies detailing the application of rac-erythro-3-Aminononan-2-ol as a Brønsted acid or base catalyst are not prominent in the surveyed scientific literature. However, the catalytic potential can be inferred from the general reactivity of its constituent functional groups.

Table 1: Potential Brønsted Acid/Base Catalytic Functions

| Functional Group | Catalytic Role | Potential Activation Mode |

| Amine (-NH₂) | Brønsted Base | Deprotonation of substrates to generate nucleophiles. |

| Hydroxyl (-OH) | Brønsted Acid | Proton donation (in the presence of a strong base) or electrophile activation via hydrogen bonding. |

Hydrogen Bonding Catalysis

Hydrogen bonding catalysis is a powerful tool in modern organic synthesis that relies on non-covalent interactions to control reactivity and selectivity. The hydroxyl (-OH) and amino (-NH₂) groups of rac-erythro-3-Aminononan-2-ol can both participate as hydrogen bond donors, while the oxygen and nitrogen atoms can also act as hydrogen bond acceptors. This bifunctional capability allows for the potential formation of organized transition states, where the catalyst can orient substrates and activate them towards a specific reaction pathway.

For instance, the catalyst could simultaneously activate an electrophile through hydrogen bonding with its hydroxyl group and a nucleophile via interaction with its amino group. This cooperative activation is a hallmark of many effective organocatalysts. Despite this potential, specific examples demonstrating rac-erythro-3-Aminononan-2-ol as a hydrogen bonding catalyst are not extensively documented in current literature.

Role as a Building Block in Complex Molecule Synthesis

rac-erythro-3-Aminononan-2-ol is a valuable chiral building block for constructing more complex molecular architectures. Its two functional groups provide handles for a variety of chemical transformations, allowing for its incorporation into larger structures, particularly heterocyclic systems.

Integration into Heterocyclic Scaffolds

The 1,2-aminoalcohol arrangement is a direct precursor to several important five-membered heterocyclic rings.

Pyrimidines : There is direct evidence for the integration of the rac-erythro-3-Aminononan-2-ol scaffold into a pyrimidine (B1678525) ring system. The compound rac-erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol demonstrates how the amino group of the parent molecule can act as a nucleophile, displacing a halogen from a dihalopyrimidine in a nucleophilic aromatic substitution reaction to form a stable C-N bond. guidechem.comchemicalbook.comscbt.compharmaffiliates.com This reaction directly attaches the nonan-2-ol side chain to the core heterocyclic structure.

Table 2: Example of a Pyrimidine Derivative

| Compound Name | CAS Number | Molecular Formula | Synthetic Origin |

| rac-erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol | 75166-65-3 | C₁₃H₂₃ClN₄O | Formed via nucleophilic substitution of the amino group of rac-erythro-3-Aminononan-2-ol onto a chloropyrimidine ring. guidechem.comchemicalbook.com |

Oxazolidines : The synthesis of oxazolidines from the condensation of 1,2-aminoalcohols with aldehydes or ketones is a fundamental and widely used transformation in organic chemistry. acs.orgscirp.org In this reaction, the amino group of rac-erythro-3-Aminononan-2-ol would initially react with the carbonyl compound to form a hemiaminal intermediate, which then undergoes intramolecular cyclization via nucleophilic attack by the hydroxyl group, eliminating water to form the stable five-membered oxazolidine (B1195125) ring. This reaction provides a straightforward method for protecting the 1,2-aminoalcohol moiety or for creating new stereocenters at the C2 position of the ring. organic-chemistry.org

Imidazoles : Direct synthesis of an imidazole (B134444) ring from a 1,2-aminoalcohol is not a standard transformation. Imidazole synthesis typically requires a 1,2-diamine precursor. Therefore, the use of rac-erythro-3-Aminononan-2-ol in imidazole synthesis would first require its conversion into a more suitable intermediate, as discussed in the following section.

Precursors for Advanced Synthetic Intermediates

The functional groups of rac-erythro-3-Aminononan-2-ol can be modified to generate a variety of advanced synthetic intermediates, expanding its utility beyond direct cyclization reactions.

Amide Derivatives : The primary amine is readily acylated to form amides. An example is rac-erythro-3-(4-nitrobenzamido)nonan-2-ol, where the amino group has been converted to a benzamide. as-1.co.jp This transformation can be used to protect the amine, alter the electronic properties of the molecule, or introduce new functionalities.

α-Aminoketone Precursors : Selective oxidation of the secondary alcohol group would yield the corresponding α-aminoketone. α-Aminoketones are highly valuable intermediates in the synthesis of various nitrogen-containing compounds and natural products.

1,2-Diamine Precursors : The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a nitrogen nucleophile, such as an azide (B81097) ion. Subsequent reduction of the azide would yield a 1,2-diamine. This resulting rac-erythro-nonane-2,3-diamine would be a direct precursor for the synthesis of substituted imidazoles (by condensation with an aldehyde) or pyrazines.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the relative stereochemistry of diastereomers. In the case of rac-erythro-3-aminononan-2-ol, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the erythro configuration.

The relative stereochemistry of 1,2-amino alcohols can be unequivocally determined by analyzing the coupling constants and chemical shifts of the protons attached to the chiral carbons. researchgate.net For the erythro isomer, the anti-periplanar orientation of the protons on C2 and C3 in the most stable staggered conformation results in a smaller vicinal coupling constant (³J(H,H)) compared to the threo isomer.

Furthermore, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters or amides allows for the differentiation of enantiomers in a racemic mixture. The distinct chemical environments induced by the chiral auxiliary lead to separate signals for the enantiomers in the NMR spectrum, enabling their assignment. researchgate.net

¹H NMR Spectroscopy

In the ¹H NMR spectrum of an erythro-1,2-amino alcohol, the chemical shifts of the protons on the chiral centers (H-2 and H-3) are of particular interest. The coupling constant between these two protons is a key diagnostic parameter.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | 3.5 - 3.8 | dq | ~3-5 (³J(H2,H3)) |

| H-3 | 2.8 - 3.1 | m | |

| CH₃ (C1) | 1.1 - 1.3 | d | ~6-7 |

| CH₂ (C4-C8) | 1.2 - 1.6 | m | |

| CH₃ (C9) | 0.8 - 1.0 | t | ~7 |

| OH | Variable | br s | |

| NH₂ | Variable | br s | |

| Note: Expected values are based on analogous compounds and general principles of ¹H NMR spectroscopy. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the chiral carbons (C-2 and C-3) are sensitive to the stereochemistry.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 18 - 22 |

| C-2 | 68 - 72 |

| C-3 | 55 - 60 |

| C-4 to C-8 | 22 - 35 |

| C-9 | ~14 |

| Note: Expected values are based on analogous compounds and general principles of ¹³C NMR spectroscopy. |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elucidating the fragmentation pathways of organic molecules, which in turn provides structural information. For rac-erythro-3-aminononan-2-ol (molar mass: 159.27 g/mol ), techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed to generate the protonated molecule [M+H]⁺ at m/z 160.

The fragmentation of aliphatic amino alcohols in the mass spectrometer is characterized by several key pathways. libretexts.org Alpha-cleavage is a dominant fragmentation mechanism for both alcohols and amines. libretexts.org This involves the cleavage of the C-C bond adjacent to the heteroatom. For 3-aminononan-2-ol, two primary alpha-cleavage pathways are expected:

Cleavage of the C2-C3 bond, leading to the formation of a resonance-stabilized cation.

Cleavage of the C3-C4 bond, also resulting in a stabilized cationic fragment.

Dehydration (loss of H₂O) is another common fragmentation pathway for alcohols, which would result in a fragment ion at m/z 142. libretexts.org Similarly, the loss of ammonia (B1221849) (NH₃) can occur, leading to a fragment at m/z 143.

Expected Fragmentation Pattern for [C₉H₂₁NO+H]⁺

| m/z | Proposed Fragment | Fragmentation Pathway |

| 160 | [M+H]⁺ | Molecular Ion |

| 142 | [M+H - H₂O]⁺ | Dehydration |

| 143 | [M+H - NH₃]⁺ | Loss of Ammonia |

| 114 | [CH₃(CH₂)₅CHNH₂]⁺ | Alpha-cleavage (C2-C3) |

| 88 | [CH₃CH(OH)CHNH₂]⁺ | Alpha-cleavage (C3-C4) |

| Note: The relative intensities of these fragments would depend on the ionization method and collision energy. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing intermolecular interactions such as hydrogen bonding. For rac-erythro-3-aminononan-2-ol, the key functional groups are the hydroxyl (-OH) and amino (-NH₂) groups, along with the aliphatic C-H bonds.

The O-H and N-H stretching vibrations are particularly informative. In the condensed phase, these groups participate in hydrogen bonding, which leads to a broadening and shifting of their characteristic absorption bands to lower frequencies. The positions of these bands can provide insights into the strength and nature of the hydrogen bonding network.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200 - 3600 (broad) | 3200 - 3600 (weak, broad) |

| N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) | 3300 - 3500 (moderate) |

| C-H | Stretching | 2850 - 2960 | 2850 - 2960 (strong) |

| N-H | Scissoring | 1590 - 1650 | Weak |

| C-O | Stretching | 1050 - 1150 | Weak |

| Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and hydrogen bonding. |

The study of diastereomers by vibrational spectroscopy can sometimes reveal subtle differences in the spectra due to their different molecular symmetries and packing in the solid state. mdpi.com

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.

For rac-erythro-3-aminononan-2-ol, obtaining a suitable single crystal would allow for the definitive confirmation of the erythro relative stereochemistry. The crystal structure would clearly show the anti-periplanar relationship between the substituents on the C2-C3 bond.

In a racemic mixture, the crystal will contain an equal number of both enantiomers. If the crystal forms in a centrosymmetric space group, the structure will be that of the racemate. For the determination of the absolute configuration of a single enantiomer, either enantioselective crystallization or the use of a chiral derivatizing agent would be necessary. The absolute configuration can then be determined using anomalous dispersion effects, typically by including a heavy atom in the structure.

Chiroptical Methods (Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful techniques for studying chiral molecules. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. rsc.org

For a racemic mixture like rac-erythro-3-aminononan-2-ol, the net optical rotation and CD signal will be zero, as the equal and opposite contributions of the two enantiomers cancel each other out. However, these techniques are invaluable for determining the enantiomeric excess (ee) of a sample. The magnitude of the optical rotation or the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov

The CD spectrum of a chiral amino alcohol would typically show Cotton effects in the region of the n → σ* transitions of the amino and hydroxyl groups. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the chiral centers. rsc.orgrsc.org By derivatizing the amino alcohol with a chromophoric group, the CD signals can be enhanced and shifted to more accessible wavelengths, facilitating analysis.

While a racemic mixture itself is chiroptically silent, these techniques are fundamental for assessing the success of any enantioselective synthesis or resolution of erythro-3-aminononan-2-ol.

Computational Chemistry and Theoretical Investigations of Rac Erythro 3 Aminononan 2 Ol

Molecular Modeling and Conformational Analysis

No published studies on the molecular modeling or conformational analysis of rac-erythro-3-Aminononan-2-ol were found.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

There are no available research articles detailing DFT or other quantum chemical calculations to determine the electronic structure and predict the reactivity of rac-erythro-3-Aminononan-2-ol.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of rac-erythro-3-Aminononan-2-ol have been published.

Transition State Analysis for Stereoselectivity Rationalization

Information regarding transition state analysis to rationalize the stereoselectivity of reactions involving rac-erythro-3-Aminononan-2-ol is not available in the current body of scientific literature.

Computational Design of Novel Ligands and Catalysts Based on the erythro-3-Aminononan-2-ol Scaffold

There is no evidence of computational efforts to design novel ligands or catalysts based on the molecular framework of erythro-3-Aminononan-2-ol.

Derivatization Chemistry and Functional Group Interconversions of Rac Erythro 3 Aminononan 2 Ol

Selective Protection and Deprotection Strategies for Amine and Hydroxyl Functionalities

To achieve selective modification at one functional group while the other remains unchanged, the use of protecting groups is essential. The choice of protecting group is dictated by its stability under a given set of reaction conditions and the ease of its removal. In the case of 1,2-amino alcohols, the amine is generally more nucleophilic than the alcohol, allowing for selective N-protection under carefully controlled conditions.

Common Protection Strategies:

Amine Protection: The primary amine can be protected using several standard groups. Carbamates are among the most common due to their stability and versatile deprotection methods. highfine.com

Boc (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, this group is stable to a wide range of non-acidic conditions and is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). highfine.com

Cbz (benzyloxycarbonyl): Installed using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and mildly basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which simultaneously reduces other susceptible functionalities. highfine.com

Fmoc (9-fluorenylmethyloxycarbonyl): Attached using Fmoc-Cl or Fmoc-OSu, this group is notably stable to acidic conditions but is cleaved by mild bases, such as piperidine, making it orthogonal to Boc and Cbz protection. highfine.com

Hydroxyl Protection: The secondary hydroxyl group can be protected to prevent its reaction during transformations targeting the amine.

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444). They are stable to many reaction conditions but are easily removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Benzyl Ether (Bn): Introduced using a benzyl halide (e.g., BnBr) with a strong base (e.g., NaH). This group is robust and can be removed by catalytic hydrogenation.

Orthogonal Protection: For multi-step syntheses, an orthogonal protection strategy is often employed, where each protecting group can be removed selectively without affecting the other. For instance, protecting the amine as a Boc group and the alcohol as a TBDMS ether allows for the selective deprotection of either group, enabling controlled sequential modifications.

| Functional Group | Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| Amine | tert-butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, base | H₂, Pd/C |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base (e.g., NaHCO₃) | Base (e.g., piperidine) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | F⁻ source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | BnBr, NaH | H₂, Pd/C |

Amidation and Esterification Reactions

Acylation of the amine and hydroxyl groups of rac-erythro-3-Aminononan-2-ol leads to the formation of amides and esters, respectively.

Amidation: The primary amine can be readily acylated to form an amide. This is typically achieved by reaction with an acyl chloride, anhydride (B1165640), or a carboxylic acid activated with a coupling agent (e.g., DCC, EDC). Due to the higher nucleophilicity of the amine, selective N-acylation is possible without protection of the hydroxyl group, often by controlling stoichiometry and reaction temperature.

Esterification: The secondary hydroxyl group can be converted into an ester. Standard methods include reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, DMAP) or Fischer esterification with a carboxylic acid under acidic catalysis. For selective O-acylation, the amine group must first be protected.

If both functional groups are acylated, a diacylated product is formed. The choice of reagents and reaction conditions determines the outcome.

| Reaction | Functional Group Reacting | Reagent | Product |

| Amidation | Amine (-NH₂) | Acyl Chloride (R-COCl) | N-Acyl derivative (Amide) |

| Amidation | Amine (-NH₂) | Carboxylic Acid + Coupling Agent | N-Acyl derivative (Amide) |

| Esterification | Hydroxyl (-OH) | Acyl Chloride (R-COCl) | O-Acyl derivative (Ester) |

| Esterification | Hydroxyl (-OH) | Carboxylic Anhydride | O-Acyl derivative (Ester) |

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., oxazolidines, morpholines)

The 1,2-amino alcohol motif is a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.

Oxazolidine (B1195125) Formation: rac-erythro-3-Aminononan-2-ol can undergo condensation with aldehydes or ketones to form five-membered oxazolidine rings. scirp.orgorganic-chemistry.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by intramolecular cyclization and dehydration. scirp.org The stereocenters at C2 and C3 of the amino alcohol influence the stereochemistry of the newly formed stereocenter in the oxazolidine ring.

Morpholine (B109124) Synthesis: The synthesis of six-membered morpholine rings requires the introduction of a two-carbon linker to bridge the amine and hydroxyl groups. researchgate.net A common strategy involves the N-alkylation of the amino alcohol with a 2-haloethanol or an equivalent electrophile, followed by an intramolecular Williamson ether synthesis, where the alkoxide generated from the hydroxyl group displaces the halide to close the ring. nih.gov Another approach utilizes reagents like ethylene (B1197577) sulfate (B86663) for a direct, one- or two-step conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org

Controlled Oxidation and Reduction Reactions of Functional Groups

The functional groups of rac-erythro-3-Aminononan-2-ol can be interconverted through redox reactions.

Oxidation:

Oxidation of the Alcohol: The secondary alcohol can be oxidized to the corresponding β-amino ketone, 3-aminononan-2-one. This transformation requires controlled oxidation conditions to avoid over-oxidation or side reactions involving the amine. Reagents like chromium-based oxidants (e.g., PCC) or milder methods like Swern or Dess-Martin periodinane (DMP) oxidation are often used. unizin.org To prevent interference from the amine group, it is typically protected prior to oxidation. reddit.com

Oxidation of the Amine: The direct oxidation of the primary amine to functional groups like nitro or imine is challenging in the presence of the alcohol. Specialized reagents are required, and such transformations often proceed with low yields or require a protected alcohol. Catalytic systems, for instance using gold catalysts, have been explored for the oxidation of amino alcohols to amino acids. mdpi.com

Reduction:

The native functional groups of the molecule are already in a reduced state. However, reduction is a key reaction for derivatives. For example, the β-amino ketone obtained from oxidation can be reduced back to the amino alcohol. The use of stereoselective reducing agents can control the diastereoselectivity of this reduction, potentially favoring the formation of either the erythro or threo isomer. nih.gov

Reduction of an N-acyl (amide) derivative with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the amide to a secondary amine, yielding an N-alkylated amino alcohol.

Stereoselective Carbon-Carbon Bond Formation at Adjacent Centers

The existing stereochemistry in rac-erythro-3-Aminononan-2-ol can be used to direct the formation of new stereocenters in adjacent positions. This is a powerful strategy for building molecular complexity.

One common approach involves the conversion of one of the functional groups into a reactive intermediate that can accept a carbon nucleophile. For instance:

The amine is protected, and the secondary alcohol is oxidized to a β-(protected-amino) ketone.

This ketone can then be subjected to nucleophilic addition by organometallic reagents (e.g., Grignard or organolithium reagents).

The approach of the nucleophile is sterically hindered by the substituents on the existing chiral centers. According to Cram's rule or related models for 1,2-asymmetric induction, the nucleophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer of the resulting tertiary alcohol in excess. This substrate-controlled diastereoselectivity allows for the predictable synthesis of complex molecules with multiple stereocenters. acs.org

Future Research Directions and Emerging Paradigms in 3 Aminononan 2 Ol Chemistry

Exploration of Novel and Sustainable Stereoselective Synthetic Routes

The development of synthetic routes to vicinal amino alcohols that are both stereoselective and sustainable is a primary objective in modern organic chemistry. researchgate.netrsc.org Future research concerning erythro-3-Aminononan-2-ol will likely prioritize the discovery of novel synthetic pathways that adhere to the principles of green chemistry.

Current methodologies for producing erythro-amino alcohols often rely on established techniques such as the Sharpless asymmetric aminohydroxylation or diastereoselective reduction of α-amino ketones. While effective, these methods can involve the use of stoichiometric chiral auxiliaries, expensive reagents, or harsh reaction conditions. diva-portal.orgnih.gov Emerging strategies aim to overcome these limitations.

One promising area is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases, have shown potential in the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones. nih.gov This approach offers high stereoselectivity under mild, aqueous conditions. Future work could focus on developing a specific enzyme capable of converting 3-hydroxynonan-2-one to the desired erythro-isomer of 3-Aminononan-2-ol with high enantiomeric excess.

Another sustainable approach involves visible-light photoredox catalysis, which can enable decarboxylative radical coupling reactions to form 1,2-amino alcohols in water at room temperature. uni-muenster.de Adapting such methods for the stereoselective synthesis of erythro-3-Aminononan-2-ol would represent a significant advancement. Additionally, radical C–H amination strategies, which directly functionalize C-H bonds, offer a more atom-economical route and bypass the need for pre-functionalized starting materials. nih.gov

The table below summarizes potential sustainable synthetic routes that could be explored for erythro-3-Aminononan-2-ol.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Biocatalysis | High stereoselectivity, mild conditions, aqueous solvent. | Development of a specific enzyme for the nonan-2-ol substrate. |

| Photoredox Catalysis | Use of visible light, ambient temperature, aqueous media. | Achieving high erythro-diastereoselectivity. |

| Radical C-H Amination | High atom economy, direct functionalization. | Controlling both regio- and stereoselectivity at the C3 position. |

Development of Highly Efficient Chiral Catalytic Systems Leveraging erythro-3-Aminononan-2-ol Scaffolds

The vicinal amino alcohol motif is a cornerstone in the design of chiral ligands for asymmetric catalysis. rsc.orgnih.gov The erythro-3-Aminononan-2-ol scaffold, with its defined stereochemistry and functional groups, is an excellent candidate for development into a new class of chiral ligands.

These ligands could find application in a variety of metal-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes, asymmetric hydrogenation, and carbon-carbon bond-forming reactions. rsc.orgnih.gov The steric and electronic properties of the nonyl chain in erythro-3-Aminononan-2-ol could offer unique selectivity profiles compared to existing ligands.

Future research in this area would involve the synthesis of a library of ligands derived from erythro-3-Aminononan-2-ol and the evaluation of their performance in a range of asymmetric transformations. For instance, derivatization of the amino and hydroxyl groups could lead to bidentate ligands capable of coordinating with various transition metals. The table below outlines potential ligand classes and their targeted applications.

| Ligand Class | Potential Metal Complex | Target Asymmetric Reaction |

| Oxazoline Derivatives | Copper, Palladium | Allylic Alkylation, Cyclopropanation |

| Phosphine-Aminoalcohol | Rhodium, Iridium | Asymmetric Hydrogenation |

| Salen-type Ligands | Chromium, Manganese | Asymmetric Epoxidation |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. google.comacs.orgacs.org The synthesis of vicinal amino alcohols has been successfully demonstrated in flow systems, often involving the aminolysis of epoxides in microreactors. google.com

A key future direction for erythro-3-Aminononan-2-ol chemistry is the development of a continuous flow process for its stereoselective synthesis. This would involve the integration of multiple reaction steps, such as asymmetric catalysis and in-line purification, into a single, streamlined process. Such a system would not only enhance the efficiency of production but also facilitate rapid optimization of reaction conditions. acs.org

Furthermore, the integration of artificial intelligence and machine learning with automated synthesis platforms is becoming increasingly prevalent. sigmaaldrich.comchemspeed.comyoutube.com These systems can predict optimal reaction conditions and even suggest novel synthetic routes. Applying these technologies to the synthesis of erythro-3-Aminononan-2-ol could accelerate the discovery of new, highly efficient synthetic methods.

Advanced Mechanistic and Computational Insights into Reactivity and Selectivity

A deeper understanding of the reaction mechanisms that govern the stereoselective formation of erythro-3-Aminononan-2-ol is crucial for the rational design of improved synthetic methods. Future research should employ a combination of experimental techniques and computational modeling to elucidate the transition states and intermediates involved in key synthetic steps.

For example, in the context of asymmetric hydrogenation of a corresponding α-amino ketone, density functional theory (DFT) calculations could be used to model the interaction between the substrate and the chiral catalyst, providing insights into the origin of the observed erythro-selectivity. rsc.orgru.nl This knowledge can then be used to design more effective catalysts.

Similarly, computational studies can aid in the design of chiral catalytic systems based on the erythro-3-Aminononan-2-ol scaffold. By modeling the coordination of the ligand to a metal center and the subsequent interaction with a substrate, researchers can predict which ligand modifications are most likely to enhance enantioselectivity.

Design of Next-Generation Chiral Building Blocks from 3-Aminononan-2-ol

Erythro-3-Aminononan-2-ol itself is a valuable chiral building block, but it also serves as a precursor for the synthesis of more complex chiral molecules. diva-portal.orgnih.gov Its bifunctional nature allows for a wide range of chemical transformations, leading to a diverse array of derivatives.

Future research will likely focus on leveraging the stereochemistry of erythro-3-Aminononan-2-ol to synthesize novel chiral auxiliaries, synthons for natural product synthesis, and fragments for medicinal chemistry. For example, it could be incorporated into the synthesis of complex alkaloids or macrocyclic compounds where the erythro relationship between the amino and hydroxyl groups is a key structural feature.

The development of efficient synthetic routes to derivatives such as chiral oxazolidinones, morpholinones, and lactams from erythro-3-Aminononan-2-ol would expand its utility as a versatile starting material for diversity-oriented synthesis. nih.gov These efforts will contribute to the growing library of sp³-rich chiral fragments available to medicinal chemists for drug discovery.

Q & A

Q. What ethical and methodological challenges arise in cross-disciplinary studies involving this compound?

- Methodology : Adopt mixed-methods frameworks to integrate chemical, biological, and computational data. Address ontological conflicts (e.g., mechanistic vs. systems biology perspectives) through iterative hypothesis refinement. Ensure compliance with ethical guidelines for data sharing and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.